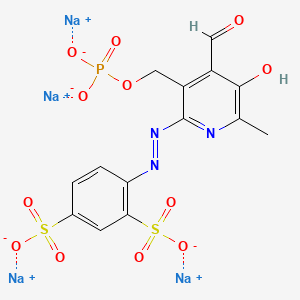![molecular formula C19H21ClFN3OS2 B2832585 N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1330410-10-0](/img/structure/B2832585.png)
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a benzothiazole, a fluoro-substituted benzamide, and a dimethylaminoethyl group. Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Fluorinated benzamides have been studied for their potential in drug design . The dimethylaminoethyl group is a common moiety in medicinal chemistry, known for its role in increasing lipophilicity and membrane permeability of drugs .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are typically synthesized by coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethylaminoethyl group might increase its lipophilicity and membrane permeability .Scientific Research Applications
Synthesis and Activity in Pharmaceutical Chemistry
Compound Synthesis and Anti-inflammatory Activity : Research involving the synthesis of compounds derived from 2-aminothiazole and their anti-inflammatory activity suggests a potential application in developing nonsteroidal anti-inflammatory drugs. For example, compounds showing anti-inflammatory activity without adverse effects on myocardial function point towards the therapeutic potential in inflammation management (Lynch et al., 2006).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, indicating applications in industrial maintenance and protection (Hu et al., 2016).
Drug Discovery and Medicinal Chemistry
Anticancer Agents : The synthesis and evaluation of benzamide derivatives for their cytotoxic activity against various cancer cell lines, indicating the compound's potential application in cancer chemotherapy (Deady et al., 2005).
Molecular Imaging Probes : Development of positron emission tomography (PET) imaging probes based on benzamide derivatives for the ultrasensitive detection of malignant melanoma, demonstrating the compound's application in diagnostic imaging and possibly in the monitoring of therapeutic efficacy in melanoma treatment (Pyo et al., 2020).
Chemical Synthesis and Material Science
Synthetic Methodologies : Research on the generation of structurally diverse libraries through alkylation and ring closure reactions, indicating applications in the synthesis of novel compounds for various chemical and pharmaceutical applications (Roman, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS2.ClH/c1-22(2)10-11-23(18(24)13-6-4-7-14(20)12-13)19-21-17-15(25-3)8-5-9-16(17)26-19;/h4-9,12H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCNGZZKRIFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)
![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)



![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)
![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

